molecular formula C15H19N5O5S B2662951 3-methanesulfonyl-2-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}imidazolidine-1-carboxamide CAS No. 2034338-81-1

3-methanesulfonyl-2-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}imidazolidine-1-carboxamide

Cat. No. B2662951
CAS RN: 2034338-81-1
M. Wt: 381.41
InChI Key: XDAHJORSZLRJKX-UHFFFAOYSA-N
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Description

3-methanesulfonyl-2-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H19N5O5S and its molecular weight is 381.41. The purity is usually 95%.
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Scientific Research Applications

Sulfhydryl Reagent Application

Methyl methanesulfonothioate (MMTS), closely related to the chemical , is used as a sulfhydryl reagent, particularly in inactivating D-3-hydroxybutyrate dehydrogenase. This suggests potential interactions with amino groups, highlighting caution in its use where unwanted reactions with amines might occur (Kluger & Tsui, 1980).

Synthesis of Pyrrolidines

The reaction of lithiated (phenylsulfonyl)methane with N-diphenylphosphinylaziridines, followed by acylation, reduction, and cyclisation, leads to the high-yield synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines. This indicates the utility of related compounds in synthesizing complex pyrrolidine derivatives (Craig, Jones & Rowlands, 2000).

Oxidation of Dihydropyridines

A combination of methanesulfonic acid and sodium nitrite, involving wet SiO2, is an effective oxidizing agent for converting 1,4-dihydropyridines to pyridine derivatives. This demonstrates the compound's role in facilitating chemical transformations under mild conditions (Niknam et al., 2006).

Ionic Liquid and Bi-functional Catalyst

Nicotinum methane sulfonate, a derivative of the compound, serves as a novel, mild, and efficient ionic liquid with dual acid and base functional groups. It shows excellent catalytic activity in synthesizing 2-amino-3-cyanopyridines, highlighting its potential as a recyclable and reusable catalyst (Tamaddon & Azadi, 2018).

Synthesis of Renal Disease Agent

A synthesis pathway for a chronic renal disease agent involving a derivative of the compound emphasizes its role in the development of pharmaceutical agents. This process, which includes regioselective chlorination and condensation, is essential for large-scale drug production (Ikemoto et al., 2000).

Green Metric Evaluation

The synthesis of pyridine derivatives like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in Dexlansoprazole production, demonstrates environmental considerations in chemical synthesis. This includes evaluating green metrics like atom economy and E-factor (Gilbile, Bhavani & Vyas, 2017).

Methanesulfonic Acid as Industrial Reactant

Methanesulfonic acid, a related compound, is used in the direct formation of methanesulfonic acid from methane and sulfur trioxide. This showcases its potential in industrial applications for producing value-added products from methane (Díaz-Urrutia & Ott, 2019).

Neutrophil Elastase Inhibition

A derivative of the compound, AZD9668, is a novel oral inhibitor of neutrophil elastase. This enzyme plays a crucial role in respiratory diseases, indicating the compound's potential in medical applications (Stevens et al., 2011).

properties

IUPAC Name

3-methylsulfonyl-2-oxo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5S/c1-26(24,25)20-6-5-19(15(20)23)14(22)17-9-11-7-12(10-16-8-11)18-4-2-3-13(18)21/h7-8,10H,2-6,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAHJORSZLRJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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